molecular formula C14H14N6O2 B2637523 ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate CAS No. 899953-94-7

ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate

Cat. No.: B2637523
CAS No.: 899953-94-7
M. Wt: 298.306
InChI Key: YBYLWYDHXILWPP-UHFFFAOYSA-N
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Description

Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate is a synthetic organic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate typically involves the following steps:

    Formation of the triazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1H-[1,2,3]triazole with a suitable pyrimidine derivative in the presence of a base can yield the triazolopyrimidine core.

    Amination: The triazolopyrimidine core is then subjected to amination reactions to introduce the amino group at the desired position.

    Esterification: The final step involves the esterification of the amino-substituted triazolopyrimidine with ethyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-3-22-14(21)9-4-6-10(7-5-9)17-12-11-13(16-8-15-12)20(2)19-18-11/h4-8H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYLWYDHXILWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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